

In-Depth Technical Guide: 4-Octyn-2-ol (CAS Number 57355-72-3)

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Compound of Interest

Compound Name: 4-Octyn-2-ol

Cat. No.: B15246158

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyn-2-ol is a secondary acetylenic alcohol. This class of organic compounds, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), is of significant interest in chemical synthesis and is being explored for various applications in materials science and drug discovery. The unique electronic and structural features of the alkynol functional group impart specific reactivity and potential biological activity. This guide provides a comprehensive overview of the known technical data for **4-Octyn-2-ol**, including its chemical and physical properties, a representative synthetic protocol, spectral data analysis, and a discussion of its potential applications in research and development.

Chemical and Physical Properties

The fundamental properties of **4-Octyn-2-ol** are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	57355-72-3	[1]
Molecular Formula	C ₈ H ₁₄ O	[1]
Molecular Weight	126.20 g/mol	[1]
IUPAC Name	oct-4-yn-2-ol	[1]
Synonyms	4-Octyne-2-ol	[1]
Appearance	Not specified, likely a liquid	
Boiling Point	208.7 °C at 760 mmHg (Predicted)	
Melting Point	-39 °C (Predicted)	
Density	0.89 g/cm ³ (Predicted)	
Refractive Index	1.4375 (Predicted)	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Octyn-2-ol** is not readily available in the surveyed literature, a general and widely used method for the preparation of secondary alkynols involves the nucleophilic addition of a terminal alkyne to an epoxide. The following is a representative experimental protocol adapted from established procedures for this class of reaction.

Representative Experimental Protocol: Synthesis of 4-Octyn-2-ol

Reaction Scheme:

Materials:

- 1-Pentyne
- n-Butyllithium (n-BuLi) in hexanes

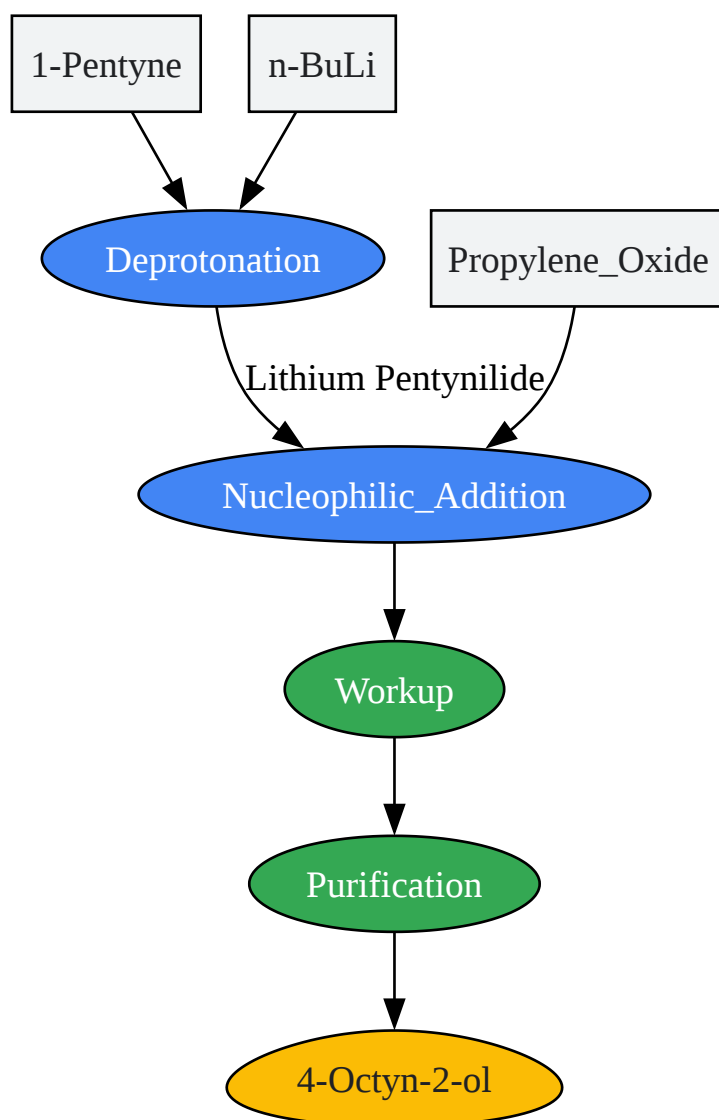
- Propylene oxide (methyloxirane)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Deprotonation of 1-Pentyne: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Add 1-pentyne (1.0 equivalent) to the flask. To this solution, add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below $-70\text{ }^\circ\text{C}$. After the addition is complete, allow the mixture to stir at $-78\text{ }^\circ\text{C}$ for an additional hour.
- Reaction with Propylene Oxide: Add propylene oxide (1.1 equivalents) dropwise to the solution of the lithium pentynilide at $-78\text{ }^\circ\text{C}$. After the addition, slowly warm the reaction mixture to room temperature and stir overnight.
- Work-up: Cool the reaction mixture to $0\text{ }^\circ\text{C}$ in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
- Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude

product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **4-Octyn-2-ol**.

Below is a DOT script for visualizing the synthesis workflow.



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Caption: A flowchart illustrating the key stages in the synthesis of **4-Octyn-2-ol**.

Spectroscopic Data Analysis

Spectroscopic data is critical for the structural confirmation of **4-Octyn-2-ol**. While raw spectral data is best sourced from databases such as the Spectral Database for Organic Compounds

(SDBS), the expected spectral characteristics are discussed below.

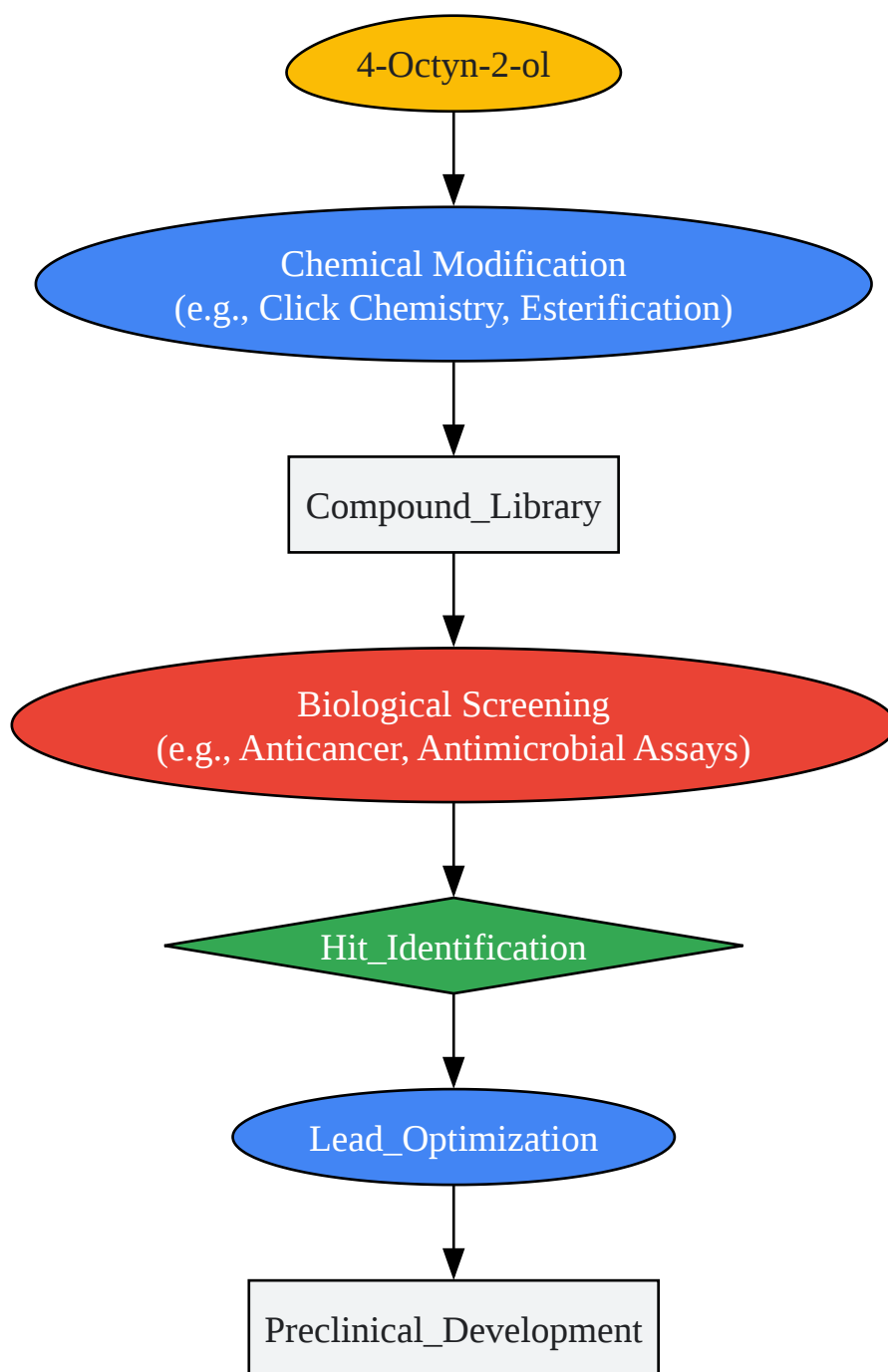
Spectroscopic Technique	Expected Features
^1H NMR	- $-\text{CH}_3$ (C1): Doublet, ~ 1.2 ppm- $-\text{CH}(\text{OH})-$ (C2): Multiplet, ~ 3.8 - 4.2 ppm- $-\text{OH}$: Broad singlet, variable chemical shift- $-\text{CH}_2-$ (C3): Multiplet, ~ 2.2 - 2.4 ppm- $-\text{CH}_2-$ (C6): Triplet, ~ 2.1 ppm- $-\text{CH}_2-$ (C7): Sextet, ~ 1.5 ppm- $-\text{CH}_3$ (C8): Triplet, ~ 1.0 ppm
^{13}C NMR	- C1: ~ 23 ppm- C2: ~ 62 ppm- C3: ~ 30 ppm- C4 & C5 (Alkyne): ~ 80 - 85 ppm- C6: ~ 21 ppm- C7: ~ 22 ppm- C8: ~ 13 ppm
Infrared (IR) Spectroscopy	- O-H stretch: Strong, broad band around 3300 - 3400 cm^{-1} - C-H stretch (sp^3): Medium to strong bands just below 3000 cm^{-1} - $\text{C}\equiv\text{C}$ stretch: Weak band around 2200 - 2250 cm^{-1} (may be absent or very weak due to the internal nature of the alkyne)- C-O stretch: Strong band around 1050 - 1150 cm^{-1}
Mass Spectrometry (MS)	- Molecular Ion (M^+): A peak at $m/z = 126$, which may be weak.- Major Fragments: Expect fragmentation patterns typical for secondary alcohols, including loss of water ($\text{M}-18$, $m/z = 108$), and alpha-cleavage resulting in fragments from the loss of a methyl group ($\text{M}-15$, $m/z = 111$) or a propyl group ($\text{M}-43$, $m/z = 83$).

Potential Applications in Drug Development and Research

Currently, there is no specific literature detailing the biological activity or drug development applications of **4-Octyn-2-ol**. However, the broader class of alkynol-containing compounds has demonstrated a range of biological activities, suggesting potential areas of investigation for this molecule.

- **Anticancer and Cytotoxic Properties:** Many natural and synthetic acetylenic compounds, including alkynols, have been shown to possess antitumor and cytotoxic activities. These compounds can act through various mechanisms, including the inhibition of critical enzymes or the induction of apoptosis.
- **Enzyme Inhibition:** The alkynol functional group can act as a pharmacophore that interacts with the active sites of enzymes. For instance, some alkynols have been identified as inhibitors of aldehyde dehydrogenase (ALDH2), an enzyme implicated in cancer cell metabolism and survival.
- **Antimicrobial and Antifungal Activity:** Acetylenic metabolites are known to exhibit antibacterial and antifungal properties, making them potential leads for the development of new anti-infective agents.
- **Chemical Probe and Synthetic Intermediate:** In a research context, **4-Octyn-2-ol** can serve as a valuable building block in organic synthesis. The alkyne and alcohol functionalities allow for a wide range of chemical transformations, including click chemistry reactions, oxidation, reduction, and esterification, enabling the synthesis of more complex molecules for biological screening.

The following DOT script illustrates the potential logical progression from **4-Octyn-2-ol** to drug discovery applications.



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Caption: A conceptual diagram outlining the potential path from **4-Octyn-2-ol** to drug discovery.

Safety and Handling

4-Octyn-2-ol is classified with the following GHS hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Measures:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Octyn-2-ol is a secondary acetylenic alcohol with well-defined chemical and physical properties. While specific biological activity data for this compound is lacking, the known activities of related alkynols suggest that it could be a valuable starting point for synthetic chemistry programs aimed at drug discovery, particularly in the areas of oncology and infectious diseases. Its utility as a chemical intermediate is clear, and further investigation into its biological properties is warranted. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists working with or considering the use of **4-Octyn-2-ol** in their research endeavors.

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References

- 1. Oct-4-yn-2-ol | C₈H₁₄O | CID 143461 - PubChem [pubchem.ncbi.nlm.nih.gov]

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